molecular formula C5H10N2O2 B11767946 4-Amino-2-ethylisoxazolidin-3-one

4-Amino-2-ethylisoxazolidin-3-one

Cat. No.: B11767946
M. Wt: 130.15 g/mol
InChI Key: BCYJOUHCNAGXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2-ethylisoxazolidin-3-one generally involves organic synthesis reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethylisoxazolidin-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-2-ethylisoxazolidin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group and ketone group play crucial roles in these interactions, affecting various biochemical pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-ethylisoxazolidin-3-one include:

Uniqueness

What sets this compound apart from its similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-amino-2-ethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C5H10N2O2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3,6H2,1H3

InChI Key

BCYJOUHCNAGXGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(CO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.